molecular formula C16H16N6O3S2 B4607360 ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4607360
M. Wt: 404.5 g/mol
InChI Key: GUAPUFQMPXGYKR-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a complex acetamide moiety at position 2. The ethyl ester at position 5 enhances lipophilicity, which may influence bioavailability. Crystallographic studies of similar compounds often employ SHELX programs for structure refinement and validation, ensuring accurate molecular geometry .

Properties

IUPAC Name

ethyl 4-methyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S2/c1-3-25-14(24)13-10(2)17-15(27-13)18-12(23)9-26-16-19-20-21-22(16)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPUFQMPXGYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tetrazole moiety and other functional groups. Common reagents used in these reactions include sulfur, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound’s key differentiating feature is the 1-phenyltetrazole-sulfide-acetamide substituent. Below is a comparative analysis with analogous thiazole derivatives:

Compound Name (IUPAC) Thiazole Substituents Heterocyclic Moieties Functional Groups
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE 4-Methyl, 2-(tetrazole-sulfide-acetamide) Thiazole, Tetrazole Ester, Amide, Sulfide
ETHYL 2-AMINO-4-PHENYL-5-THIAZOLECARBOXYLATE 4-Phenyl, 2-amino Thiazole Ester, Amine
ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE 4-Amino, 3-(4-bromophenyl), 2-thioxo Thiazole Ester, Thioamide, Bromophenyl
2-[1-(4-ETHOXYPHENYL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]-4-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE 4-Methyl, 2-(triazole-ethoxyphenyl), N-(methylbenzyl) Thiazole, Triazole Carboxamide, Ether

Key Observations :

  • The thioxo group in ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE may increase hydrogen-bonding capacity, contrasting with the sulfide’s lipophilic nature in the target compound .
Physicochemical Properties
Property Target Compound ETHYL 2-AMINO-4-PHENYL-5-THIAZOLECARBOXYLATE ETHYL 4-AMINO-3-(4-BROMOPHENYL)-...
Molecular Weight ~435 g/mol (estimated) ~262 g/mol ~384 g/mol
Hydrogen Bond Acceptors 8 (tetrazole N, ester O, amide O) 3 (ester O, amine N) 5 (ester O, thioxo S, amine N)
Lipophilicity (LogP) High (tetrazole, sulfide, ester) Moderate (phenyl, ester) Moderate (bromophenyl, thioxo)

Notes:

  • The tetrazole moiety in the target compound likely increases acidity (pKa ~4–5 for tetrazole NH) compared to the basic amine (pKa ~9–10) in ETHYL 2-AMINO-4-PHENYL-5-THIAZOLECARBOXYLATE .
  • The bromine in ETHYL 4-AMINO-3-(4-BROMOPHENYL)... adds steric bulk and polarizability, affecting crystal packing .

Biological Activity

Ethyl 4-methyl-2-({2-[(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)sulfany]acetyl}amino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anticonvulsant properties, as well as its pharmacological potential.

Chemical Structure and Synthesis

The compound is characterized by a thiazole ring and a tetraazole moiety, which are known for their biological activities. The synthesis typically involves multi-step reactions including the formation of thiazole derivatives and subsequent modifications to introduce the tetraazole and ethyl groups.

Table 1: Chemical Structure of Ethyl 4-Methyl-2-({2-[(1-Phenyl-1H-1,2,3,4-Tetraazol-5-Yl)Sulfany]Acetyl}Amino)-1,3-Thiazole-5-Carboxylate

ComponentDescription
Molecular FormulaC15H16N4O2S
Molecular Weight320.38 g/mol
Key Functional GroupsThiazole, Tetraazole, Amine

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and tetraazole rings exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-methyl-2-{...} have shown potent cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study by Evren et al. (2019), novel thiazole-linked compounds were synthesized and tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 13A549<10Evren et al. (2019)
Compound 14Jurkat<15Evren et al. (2019)
DoxorubicinA54920Standard

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, compounds with structural similarities to ethyl 4-methyl-2-{...} have shown promising results in picrotoxin-induced convulsion models.

Case Study: Anticonvulsant Efficacy

A study published in June 2022 assessed the anticonvulsant activity of various thiazole derivatives. One compound demonstrated significant efficacy with a median effective dose (ED50) significantly lower than that of ethosuximide, a standard anticonvulsant drug .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModel UsedED50 (mg/kg)Reference
Compound 1Picrotoxin-induced convulsion<20Study (2022)
EthosuximidePicrotoxin-induced convulsion~140Standard

The biological activity of ethyl 4-methyl-2-{...} can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit cancer-related kinases, disrupting signaling pathways essential for tumor growth.
  • Modulation of GABA Receptors : The anticonvulsant activity may involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the nervous system.
  • Cytotoxic Mechanisms : The presence of thiazole and tetraazole rings is crucial for inducing apoptosis in cancer cells through various pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-METHYL-2-({2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE

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